Ethyl 4-(pyrimidin-2-yl)butanoate
Description
Ethyl 4-(pyrimidin-2-yl)butanoate is a heterocyclic ester characterized by a pyrimidine ring linked to a butanoate backbone via a sulfur or carbon bridge, depending on the synthetic route. Its synthesis typically involves a bimolecular nucleophilic substitution (SN2) reaction, as described in studies targeting cytotoxic derivatives . Its molecular formula is C₁₀H₁₃N₂O₂ (calculated molecular weight: 193.22 g/mol), with the ester group enhancing lipophilicity and membrane permeability.
Properties
IUPAC Name |
ethyl 4-pyrimidin-2-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-3-5-9-11-7-4-8-12-9/h4,7-8H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPUSVLNMWPSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(pyrimidin-2-yl)butanoate typically involves the esterification of 4-(pyrimidin-2-yl)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyrimidin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-(pyrimidin-2-yl)butanoic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Ethyl 4-(pyrimidin-2-yl)butanoate is primarily utilized as an intermediate in organic synthesis. It can be transformed into various derivatives through several chemical reactions:
- Oxidation : Converts to 4-(pyrimidin-2-yl)butanoic acid.
- Reduction : Produces dihydropyrimidine derivatives.
- Substitution Reactions : Leads to various substituted pyrimidine derivatives depending on the substituents introduced.
These transformations make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Potential Biological Applications
Research has indicated that this compound exhibits potential biological activity, particularly in the following areas:
- Anti-inflammatory Properties : Studies suggest that derivatives of pyrimidine compounds can exhibit anti-inflammatory effects, which may be relevant for developing treatments for inflammatory diseases .
- Anticancer Activity : The compound is under investigation for its ability to inhibit cancer cell proliferation. Recent advances in pyrimidine-based drugs have shown promising results against various cancer types, including breast and lung cancers .
Medicinal Chemistry
Drug Development
This compound has been evaluated for its role in drug discovery, particularly as a precursor for creating new pharmacologically active compounds. Some notable findings include:
- Targeting Enzymes : Pyrimidine derivatives are known to interact with key enzymes implicated in cancer and other diseases, making them suitable candidates for drug development .
- Combination Therapies : Research indicates that compounds derived from this compound can enhance the efficacy of existing antibiotics by acting as adjuvants against resistant bacterial strains .
Industrial Applications
Material Science
In addition to its biological applications, this compound is being explored in material science. Its properties may be beneficial for developing new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for various organic transformations | Forms acids, dihydropyridines, and substituted derivatives |
| Biological Activity | Potential anti-inflammatory and anticancer properties | Exhibits activity against cancer cell lines |
| Medicinal Chemistry | Precursor for drug development targeting enzymes | Enhances efficacy of antibiotics |
| Industrial Applications | Development of new materials | Potential for improved thermal and mechanical properties |
Case Studies
-
Anticancer Activity Study :
A study evaluated the anticancer effects of pyrimidine derivatives synthesized from this compound. Results indicated significant inhibition of cell proliferation in breast cancer cells, warranting further investigation into its mechanism of action . -
Anti-inflammatory Research :
Another research project focused on the anti-inflammatory potential of pyrimidine derivatives. The study found that certain derivatives exhibited reduced inflammation markers in vitro, suggesting a pathway for therapeutic development . -
Synergistic Effects with Antibiotics :
A recent investigation into antibiotic adjuvants highlighted how compounds derived from this compound can restore sensitivity in resistant bacterial strains when used in combination with traditional antibiotics .
Mechanism of Action
The mechanism of action of ethyl 4-(pyrimidin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural and Functional Properties of Ethyl 4-(Pyrimidin-2-yl)butanoate and Analogues
Structural and Functional Analysis
a) Pyrimidine vs. Pyridine Derivatives
- This compound contains a pyrimidine ring, which enhances π-π stacking interactions with biological targets compared to pyridine derivatives like Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.
b) Sulfonyl and Halogen Modifications
- The sulfonyl group in Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate introduces electron-withdrawing effects, stabilizing the molecule and improving binding affinity to enzymes like kinases . In contrast, the chlorine atom in Ethyl 4-(2-chloropyrimidin-4-yl)benzoate facilitates nucleophilic aromatic substitution, making it reactive in cross-coupling reactions .
c) Core Heterocycle Variations
- Piperidine-based esters (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl butanoate) exhibit steric hindrance due to tetramethyl groups, which can enhance stability against metabolic degradation. These compounds are often explored as antioxidants or nitroxide precursors .
Physicochemical Properties
- Lipophilicity: The butanoate ester in this compound balances hydrophobicity, whereas sulfonyl or dioxo groups in analogues increase polarity.
- Thermal Stability : Piperidine derivatives () exhibit higher thermal stability due to rigid, sterically protected cores.
Biological Activity
Ethyl 4-(pyrimidin-2-yl)butanoate, with the molecular formula C10H14N2O2, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound is a derivative of pyrimidine, a heterocyclic compound that plays a crucial role in various biological processes, including the formation of nucleotides. The compound is synthesized through several chemical reactions, and its structure allows it to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pyrimidine ring structure can engage with nucleic acids and proteins, influencing various biochemical pathways. Some proposed mechanisms include:
- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, altering physiological responses.
The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant interactions with key biological systems .
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrimidine compounds can show significant anticancer activity against A549 lung cancer cells. This compound derivatives were evaluated for their cytotoxicity using the MTT assay, revealing promising results .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory potential. The compound's ability to modulate inflammatory pathways suggests it could be beneficial in treating conditions characterized by excessive inflammation.
Antibacterial Activity
The antibacterial properties of pyrimidine derivatives have been documented, with some studies showing effective inhibition against Gram-positive bacteria. This compound and its analogs have been tested for their antibacterial efficacy, indicating potential applications in developing new antimicrobial agents .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound against various cancer cell lines using the MTT assay. Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Synthesis and Evaluation : Another study focused on synthesizing new pyrimidine derivatives and evaluating their biological activities. The findings highlighted that certain derivatives exhibited enhanced anticancer activity against A549 cells, suggesting structural modifications could lead to more potent compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
